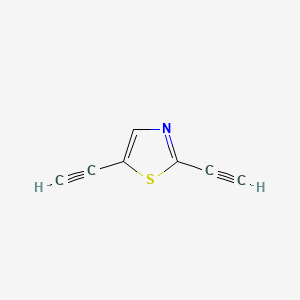
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic compound. It is a derivative of tramadol, which is widely used for pain management. This compound is known for its potent analgesic properties and is used in various medical applications to alleviate moderate to severe pain .
Mechanism of Action
Target of Action
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, a metabolite of Tramadol , primarily targets the µ-opioid receptors , serotonin and noradrenaline reuptake . These targets play a crucial role in pain modulation and the regulation of mood .
Mode of Action
This compound acts as an agonist of the µ-opioid receptors and a serotonin and noradrenaline reuptake inhibitor . By binding to these targets, it inhibits the reuptake of serotonin and noradrenaline, thereby increasing their availability in the synaptic cleft . This results in enhanced analgesic effects and mood elevation .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the small GTPase activity through serotonylation, which is closely related to human platelet activation . It also regulates the activation of human platelets via Rac upstream of p38 MAPK . The compound’s interaction with its targets leads to changes in these pathways, resulting in its therapeutic effects .
Pharmacokinetics
It’s known that the parent compound, tramadol, exhibits both opioid and non-opioid properties, acting mainly on the central nervous system . More research is needed to determine the ADME properties of this specific compound.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of platelet aggregation . It significantly decreases the synergistically stimulated platelet aggregation . This suggests that the compound negatively regulates platelet activation, which could have implications for conditions where platelet aggregation plays a role .
Biochemical Analysis
Biochemical Properties
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride interacts with various enzymes and proteins. It has been found to regulate the activation of human platelets via Rac but not Rho/Rho-kinase . This interaction involves the modulation of small GTPase activity through serotonylation, which is closely related to human platelet activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate the synergistically stimulated platelet aggregation . This influence on cell function suggests an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it negatively regulates the combination of subthreshold collagen and CXCL12-induced platelet activation via Rac upstream of p38 MAPK .
Temporal Effects in Laboratory Settings
It has been observed that Tramadol significantly attenuates platelet aggregation dose-dependently up to 300 μM .
Metabolic Pathways
This compound is involved in several metabolic pathways. Polymorphic CYP2D6 action has been reported to be determinative of Tramadol’s pharmacokinetics and pharmacodynamics via hepatic phase I O-demethylation of (+)-Tramadol to (+)-O-desmethyl Tramadol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves several steps. One common method includes the reaction of Mannich base with meta-bromoanisole through a Grignard reaction. This process yields a mixture of tramadol base with its corresponding cis isomer and Grignard impurities . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:
Tramadol: The parent compound, which also acts as an opioid agonist and reuptake inhibitor.
O-Desmethyltramadol: A metabolite of tramadol with similar analgesic properties.
Celecoxib: Often used in combination with tramadol for enhanced pain relief.
This compound stands out due to its specific hydroxyl and cyclohexyl modifications, which contribute to its unique pharmacological profile .
Properties
CAS No. |
273398-39-3 |
|---|---|
Molecular Formula |
C16H26ClNO3 |
Molecular Weight |
315.838 |
IUPAC Name |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
InChI Key |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Synonyms |
(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


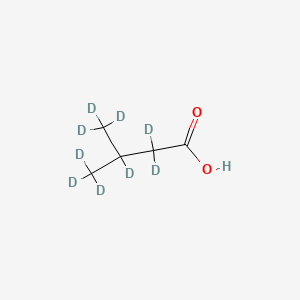
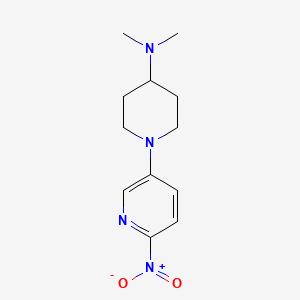
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
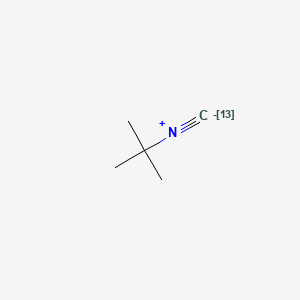
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
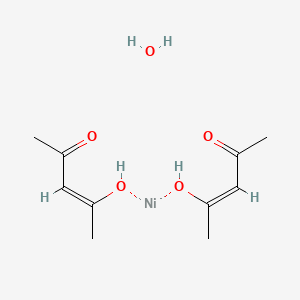
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)
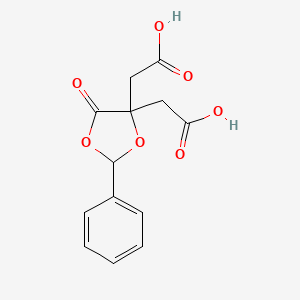
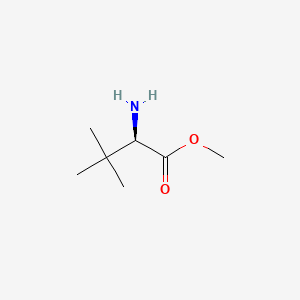
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
